molecular formula C22H23NO5 B11631361 (4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B11631361
M. Wt: 381.4 g/mol
InChI Key: FDOWQEIOTAHRPK-CZIZESTLSA-N
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Description

“(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione” is a mouthful, but let’s break it down This compound belongs to the class of pyrrolidine-2,3-diones, characterized by their pyrrolidine ring structure with two carbonyl groups

    Chemical Formula: CHNO

    IUPAC Name: this compound

    Structure: !Compound Structure

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For example:

    Aldol Condensation:

    Mannich Reaction:

Industrial Production:: Industrial-scale production typically involves optimized versions of the above routes. Catalysts, solvents, and reaction conditions are carefully chosen for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents::

    Oxidation: KMnO, HO

    Reduction: NaBH, LiAlH

    Substitution: AlCl, FeCl

Major Products::
  • Oxidation: Quinone derivatives
  • Reduction: Alcohols
  • Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antitumor and anti-inflammatory properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are related pyrrolidine-2,3-diones, this compound stands out due to its specific substitution pattern. Similar compounds include:

  • Pyrrolidine-2,3-diones with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO5/c1-27-13-7-12-23-19(16-10-6-11-17(14-16)28-2)18(21(25)22(23)26)20(24)15-8-4-3-5-9-15/h3-6,8-11,14,19,24H,7,12-13H2,1-2H3/b20-18+

InChI Key

FDOWQEIOTAHRPK-CZIZESTLSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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